molecular formula C8H13N3O2 B13153819 5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13153819
M. Wt: 183.21 g/mol
InChI Key: JTLPMQOZZLPQKH-UHFFFAOYSA-N
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Description

5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that contains a triazole ring. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the 5th position, an isopropyl group at the 1st position, and a carboxylic acid group at the 4th position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and can be performed under mild conditions.

  • Step 1: Synthesis of Azide

    • React an alkyl halide (e.g., ethyl bromide) with sodium azide in a polar solvent like dimethylformamide (DMF) to form the corresponding azide.
  • Step 2: Cycloaddition Reaction

    • Combine the azide with an alkyne (e.g., propargyl alcohol) in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., triethylamine) to form the triazole ring.
  • Step 3: Functional Group Modification

    • Introduce the carboxylic acid group at the 4th position of the triazole ring through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require a catalyst, such as palladium on carbon (Pd/C), and can be performed under mild to moderate conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxylic acid: Lacks the ethyl and isopropyl groups, resulting in different chemical and biological properties.

    5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

    5-ethyl-1-(methyl)-1H-1,2,3-triazole-4-carboxylic acid:

Uniqueness

5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isopropyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-ethyl-1-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C8H13N3O2/c1-4-6-7(8(12)13)9-10-11(6)5(2)3/h5H,4H2,1-3H3,(H,12,13)

InChI Key

JTLPMQOZZLPQKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C(C)C)C(=O)O

Origin of Product

United States

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